![molecular formula C22H27N3O3 B2381302 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea CAS No. 1334377-25-1](/img/structure/B2381302.png)
1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: Spirocycle is introduced via a cyclization reaction.
Chromene Synthesis
: Intermediate products are reacted to form chromene rings.
Final Assembly
: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial production methods refine these processes, typically relying on large-scale batch reactors with optimized reaction conditions (temperature, pressure, solvent systems) to ensure high yield and purity.
Vorbereitungsmethoden
The synthetic route to 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea involves several steps:
Cyclopropyl Formation
: Preparation starts with the formation of the cyclopropyl moiety.
Analyse Chemischer Reaktionen
1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea undergoes various chemical reactions:
Oxidation
: Using oxidizing agents such as potassium permanganate.
Reduction
: Catalytic hydrogenation can modify certain moieties.
Substitution
: It can participate in nucleophilic substitution reactions where the urea group may be targeted.
Products
: Major products often involve altered or cleaved forms of the chromene and spirocyclic structures.
Wissenschaftliche Forschungsanwendungen
The applications of this compound span across multiple fields:
Chemistry
: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology
: Probing molecular interactions due to its unique structure.
Medicine
: Potential as a therapeutic agent due to its biochemical activity.
Industry
: Used in the development of materials with specific properties influenced by its structure.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Molecular Targets
: Enzymes or receptors influenced by its binding.
Pathways
: May modulate biochemical pathways associated with metabolic processes or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with others highlights its uniqueness:
Similar Compounds
: 1-methylspiro[3,4-dihydropyrano[3,2-g]chromene], cyclopropyl derivatives.
Uniqueness
: The specific spirocyclic arrangement and combination of chromene with cyclohexane moiety distinguish it from other compounds, resulting in unique reactivity and applications.
That's a wrap! Fascinating stuff, right?
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-14-11-20(24-25-21(26)23-16-5-6-16)27-19-13-18-15(12-17(14)19)7-10-22(28-18)8-3-2-4-9-22/h11-13,16H,2-10H2,1H3,(H2,23,25,26)/b24-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBFECPVDIITAB-HIXSDJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC(=O)NC2CC2)OC3=C1C=C4CCC5(CCCCC5)OC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\NC(=O)NC2CC2)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
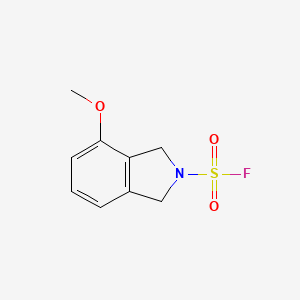
![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2381223.png)
![3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)
![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
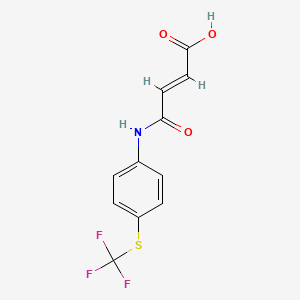
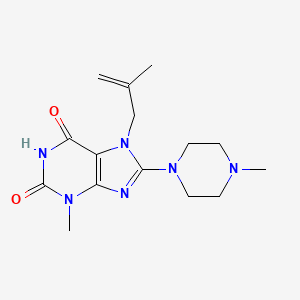
![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)
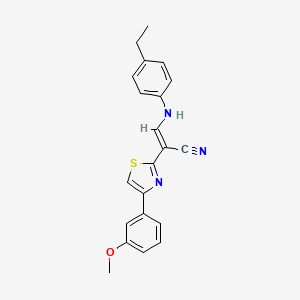
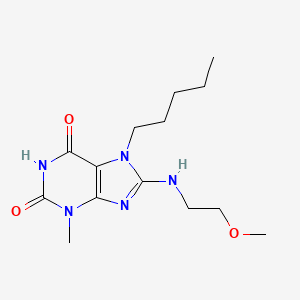
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)
